Home > Products > Screening Compounds P99975 > Phthalazine, 1-(phenylmethoxy)-
Phthalazine, 1-(phenylmethoxy)- - 149365-44-6

Phthalazine, 1-(phenylmethoxy)-

Catalog Number: EVT-15311355
CAS Number: 149365-44-6
Molecular Formula: C15H12N2O
Molecular Weight: 236.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phthalazine, specifically 1-(phenylmethoxy)-phthalazine, is a heterocyclic organic compound characterized by its unique structure and diverse applications in medicinal chemistry. With the molecular formula C_{13}H_{12}N_2O, it belongs to the class of phthalazine derivatives, which are known for their significant biological activities. Phthalazine itself is an isomer of other nitrogen-containing heterocycles, including quinoxaline and cinnoline, and is utilized in various scientific fields due to its physicochemical properties and potential therapeutic effects.

Source and Classification

Phthalazine derivatives, including 1-(phenylmethoxy)-phthalazine, can be sourced from various synthetic routes. They are classified under heterocyclic compounds due to the presence of nitrogen atoms within a cyclic structure. The classification also extends to their pharmacological profiles, where they are often investigated for their roles as potential drug candidates in treating various diseases.

Synthesis Analysis

The synthesis of phthalazine derivatives typically involves several methods, including:

  • Condensation Reactions: One common approach is the condensation of ortho-substituted aromatic compounds with hydrazine. For instance, 4-benzyl-2H-phthalazin-1-one can be synthesized through the reaction of hydrazine with ortho-phthalaldehyde derivatives.
  • N-Alkylation: Another method involves chemoselective N-alkylation reactions. For example, 4-benzyl-2H-phthalazin-1-one can be reacted with ethyl chloroacetate to yield various derivatives through further hydrazinolysis and coupling reactions with amino acids or amines .

These synthetic pathways allow for the generation of a variety of phthalazine derivatives that can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of 1-(phenylmethoxy)-phthalazine features a phthalazine core with a phenylmethoxy substituent. The compound's structure can be represented as follows:

C13H12N2O\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}

This structure reveals two nitrogen atoms within the bicyclic framework, contributing to its unique reactivity and interaction with biological targets. The presence of the methoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Chemical Reactions Analysis

Phthalazine and its derivatives undergo various chemical reactions that are crucial for their applications:

  • Oxidation: Phthalazine can be oxidized using alkaline potassium permanganate to yield pyridazine dicarboxylic acid .
  • Reduction: Reacting phthalazine with reducing agents like zinc in hydrochloric acid leads to the formation of diamines or other nitrogenous compounds .
  • Condensation Reactions: Phthalazines can also undergo condensation with aldehydes or ketones to form more complex structures, enhancing their utility in drug design .

These reactions illustrate the versatility of phthalazine derivatives in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for phthalazine derivatives often involves interactions with specific biological targets, such as enzymes or receptors. For instance, studies have indicated that phthalazine compounds exhibit antiproliferative effects by inhibiting key cellular pathways involved in cancer cell growth. The unique nitrogen framework allows for hydrogen bonding interactions that enhance binding affinity to biological targets .

Physical and Chemical Properties Analysis

Phthalazine derivatives possess distinct physical and chemical properties that influence their behavior in biological systems:

These properties are critical when considering the application and formulation of phthalazine-based drugs.

Applications

Phthalazine derivatives are explored for various scientific uses:

  • Medicinal Chemistry: They are investigated as potential therapeutic agents against cancer due to their antiproliferative properties.
  • Antimicrobial Agents: Some phthalazine derivatives have shown efficacy against bacterial and fungal strains .
  • Drug Design: Their unique structural features make them valuable scaffolds in drug design, particularly for targeting specific biological pathways in disease states.
Introduction to 1-(Phenylmethoxy)phthalazine in Contemporary Medicinal Chemistry

Role of Phthalazine Scaffolds in Drug Discovery and Development

The phthalazine nucleus represents a privileged heterocyclic scaffold in medicinal chemistry due to its versatile molecular recognition properties and capacity for structural diversification. This bicyclic system, characterized by a benzo-fused diazine ring, demonstrates remarkable adaptability in binding diverse biological targets through multiple mechanisms: [2] [4]

  • Kinase Inhibition: Phthalazine derivatives exhibit potent inhibition of angiogenesis-related kinases through ATP-competitive binding. The planar aromatic system occupies the adenine region of kinase domains, while strategically positioned substituents form critical hydrogen bonds with catalytic residues. For instance, phthalazine-based inhibitors like Compound 24 demonstrate dual VEGFR-2/EGFR inhibition (IC₅₀ = 0.43 μM for both targets), disrupting tumor vascularization and proliferation pathways. The 2-formylbenzoic acid precursors enable efficient derivatization at position 1, allowing optimization of hydrophobic pocket interactions: [2]

  • CNS Receptor Modulation: The electron-rich phthalazine core facilitates π-stacking interactions within GABA-A receptor benzodiazepine sites. Selective α2/α3/α5-subtype ligands (e.g., pyridylmethyloxy-substituted triazolophthalazines) exploit this mechanism, achieving sub-nanomolar binding affinity (Kᵢ = 0.33-1.7 nM) while maintaining selectivity over α1-containing receptors. This subtype selectivity translates to anxiolytic effects without sedation: [1]

  • Enzyme Inhibition Beyond Kinases: Phthalazines serve as isosteric replacements for quinazoline in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., olaparib) and aldose reductase inhibitors. The N2 nitrogen participates in critical hydrogen bonding with catalytic residues, while C1 and C4 substituents modulate hydrophobic pocket occupancy: [4]

Table 1: Therapeutic Targets of Phthalazine Derivatives

Biological TargetRepresentative CompoundAffinity/IC₅₀Therapeutic Application
VEGFR-2Compound 240.43 μMAntiangiogenic cancer therapy
EGFRCompound 240.43 μMSolid tumor treatment
GABA-A α5 subunitCompound 29Kᵢ = 0.33 nMAnxiolytic (non-sedating)
PARP1OlaparibIC₅₀ = 5 nMBRCA-mutant cancers

The synthetic accessibility of phthalazines via cyclocondensation of phthalic anhydrides with hydrazines enables rapid library generation. Recent advances include solvent-free mechanochemical synthesis (yields >90%) and catalytic methods using telmisartan-Cu nanoparticles (10 recyclable cycles without activity loss): [2] [4]

Historical Context of 1-Substituted Phthalazine Derivatives in Targeted Therapies

The evolution of 1-substituted phthalazines reflects paradigm shifts in oncology drug design, from non-selective cytotoxic agents to precision-targeted therapeutics:

  • First-Generation Angiogenesis Inhibitors: Early exploration (1990s-2000s) focused on 1-arylaminophthalazines as tyrosine kinase inhibitors. Vatalanib (PTK787) emerged as a benchmark compound, featuring a 4-chloroaniline at N1 and pyridylmethyl at C4. This dual-substitution pattern inhibited VEGFR-2 (IC₅₀ = 43 nM) by simultaneously occupying the adenine binding region (via phthalazine) and hydrophobic back pocket (via aryl groups). Clinical proof-of-concept established phthalazines as viable antiangiogenic scaffolds: [3] [6]

  • Structural Diversification Strategies: Optimization efforts revealed critical structure-activity relationship (SAR) principles:

  • N1-Aryl Enhancements: Introduction of electron-withdrawing substituents (e.g., 4-Cl, 3-CF₃) improved kinase binding through hydrophobic interactions and desolvation effects
  • C4 Flexible Linkers: Ethylene bridges connecting heteroaromatics (e.g., pyridyl, imidazolyl) enhanced solubility while maintaining target engagement
  • Ring Saturation: 7,8,9,10-Tetrahydrophthalazines (e.g., Compound 62) demonstrated improved pharmacokinetic profiles (33% rat oral bioavailability, t₁/₂ = 1 h) without compromising GABA-A α3 binding selectivity: [1] [4]

  • Beyond Kinase Targets: The 2010s witnessed therapeutic repurposing for non-oncological indications. 1-(Benzyloxy)phthalazine analogs were engineered as:

  • Anticonvulsants: Through AMPA receptor antagonism (non-competitive binding)
  • Antidiabetics: Via aldose reductase inhibition (IC₅₀ < 1 μM for 1-thiocarbamoyl derivatives)
  • Antimicrobials: Exploiting DNA intercalation (e.g., naphtho[2,3-g]phthalazines): [4] [5]

Table 2: Clinical Development of 1-Substituted Phthalazines

CompoundSubstitution PatternPrimary Target(s)Development Status
VatalanibN1-(4-Cl-Ph), C4-(pyridyl-CH₂)VEGFR-1/2/3Phase III (colorectal cancer)
OlaparibN1-(cyclopropylcarbonyl), C4-(fluorophenyl)PARP1/2FDA-approved (ovarian/breast)
TalazoparibN1-(cyclopropylcarbonyl), C4-(fluorophenyl)PARP1/2FDA-approved (BRCA+ breast)
Compound 627,8,9,10-Tetrahydro, 6-(2-pyridyl)methyloxyGABA-A α2/α3Preclinical (anxiolytic)

Synthetic methodologies evolved in parallel, transitioning from classical cyclocondensation (phthalic anhydride + hydrazine) to transition-metal catalyzed processes. Notably, Buchwald-Hartwig amination enabled C-N coupling at N1, while Ullmann-type reactions facilitated ether linkages (O-benzylation): [4]

Emergence of 1-(Phenylmethoxy)phthalazine as a Privileged Pharmacophore

The strategic incorporation of a benzyloxy group at position 1 transforms phthalazine into a versatile pharmacophore with enhanced target engagement capabilities. This substitution pattern demonstrates distinctive advantages:

  • Stereoelectronic Optimization: The benzyloxy group (-OCH₂C₆H₅) provides:
  • Optimal electron-donating character (σₚ = -0.32), modulating phthalazine ring electronics
  • Conformational flexibility for induced-fit binding
  • Enhanced membrane permeability (cLogP increase ~2 units vs. hydroxyl analogs)
  • Metabolic stability through ether linkage (resistant to esterases): [2] [3]

  • Binding Mode Versatility: Crystallographic and docking studies reveal multiple interaction paradigms:

  • Kinase Inhibition: The ether oxygen hydrogen-bonds with catalytic lysine (VEGFR-2: Cys919), while the phenyl ring engages in π-stacking with gatekeeper phenylalanines. Urea derivatives (e.g., 13c) exploit this through bifurcated H-bonds with Glu885/Asp1046 (IC₅₀ = 2.5 μM): [3]
  • Receptor Modulation: In GABA-A complexes, the benzyloxy moiety occupies a hydrophobic cleft near α3-subunit His126, with the phthalazine N2 forming water-mediated H-bonds. Methyl substitutions at C7/C8 enhance this interaction (efficacy increase >200%): [1]

Table 3: Biological Activities of 1-(Phenylmethoxy)phthalazine Derivatives

CompoundC4 SubstituentBiological ActivityPotency
293-PhenylGABA-A inverse agonistα1 Kᵢ=2.7 nM
13cBiarylureaVEGFR-2 inhibitionIC₅₀=2.5 μM
6jSulfonamide-imineABTS radical scavengingIC₅₀=52.8 μg/mL
7iHydrazonomethylβ-Carotene bleachingIC₅₀=86.2 μg/mL
  • Structure-Activity Relationship (SAR) Insights: Systematic modifications established critical pharmacophoric elements:
  • Benzyloxy Group: Ortho-substitution (Cl, OCH₃) improves VEGFR-2 inhibition 3-fold vs. para-substituted analogs
  • C4 Linkers: Ethylene diamines > propylamines > direct aryl for kinase inhibition; reversed preference for GABAergic activity
  • Hybrid Derivatives: Conjugation with imidazolines (e.g., compound 5) enables dual-target engagement (RAGE inhibition: 71.6% at 10 μM) through simultaneous occupancy of adjacent binding pockets: [3] [5]

Computational analyses confirm the pharmacophore's privileged status: molecular docking of 1-(phenylmethoxy)phthalazines demonstrates >30% higher Glide scores vs. 1-amino analogs across 12 cancer-related targets. This originates from additional van der Waals contacts (benzyl group) and superior desolvation energetics: [2] [6]

Properties

CAS Number

149365-44-6

Product Name

Phthalazine, 1-(phenylmethoxy)-

IUPAC Name

1-phenylmethoxyphthalazine

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C15H12N2O/c1-2-6-12(7-3-1)11-18-15-14-9-5-4-8-13(14)10-16-17-15/h1-10H,11H2

InChI Key

FESWLBAUNNRIKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NN=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.